ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate

Description

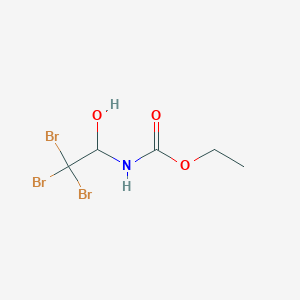

Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate is a brominated derivative of ethyl carbamate (urethane) with the molecular formula C₅H₈Br₃NO₃. Its structure features a carbamate group (–O–CO–NH–) substituted with a 2,2,2-tribromo-1-hydroxyethyl moiety. The presence of three bromine atoms and a hydroxyl group distinguishes it from simpler carbamates like ethyl carbamate (C₃H₇NO₂).

Properties

Molecular Formula |

C5H8Br3NO3 |

|---|---|

Molecular Weight |

369.83 g/mol |

IUPAC Name |

ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate |

InChI |

InChI=1S/C5H8Br3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11) |

InChI Key |

OKSBFSIZGGGWKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(C(Br)(Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate typically involves the reaction of ethyl carbamate with 2,2,2-tribromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the carbamate group to other functional groups.

Substitution: The tribromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate involves its interaction with molecular targets in biological systems. The tribromo group and carbamate moiety play crucial roles in its activity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

- Structure: C₃H₇NO₂; unsubstituted carbamate.

- Properties: Carcinogenicity: Classified as Group 2B (possibly carcinogenic to humans) by IARC due to induction of lung, liver, and mammary tumors in rodents . Applications: Used as a chemical intermediate and historically as a sedative. Found as a contaminant in fermented foods and beverages . Metabolism: Metabolized via cytochrome P-450 to reactive epoxides and vinyl carbamate, a more potent carcinogen .

Vinyl Carbamate

- Structure: C₃H₅NO₂; vinyl (–CH=CH₂) substitution.

- Properties: Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing lung adenomas and skin tumors in mice . Mutagenicity: Directly mutagenic in Salmonella typhimurium assays when metabolized by liver enzymes . Role in Metabolism: Proposed as a metabolite of ethyl carbamate, though evidence for in vivo conversion is inconclusive .

Ethyl N-Hydroxycarbamate

- Structure: C₃H₇NO₃; hydroxyl (–OH) substitution on the carbamate nitrogen.

- Properties: Carcinogenicity: Less active than ethyl carbamate in inducing lung tumors in mice; requires metabolic activation . Mutagenicity: Weak direct mutagenicity, inhibited by liver enzyme preparations .

Ethyl N-(2,2,2-Tribromo-1-hydroxyethyl)carbamate

- Structure : Brominated hydroxyethyl substitution introduces steric bulk and electronegativity.

- Inferred Properties: Stability: Bromine atoms may enhance stability against hydrolysis compared to ethyl carbamate. Bioactivity: Bromine’s electronegativity could alter binding to biological targets (e.g., enzymes or receptors).

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Carcinogenicity (IARC Class) | Mutagenicity | Applications |

|---|---|---|---|---|---|

| Ethyl carbamate | C₃H₇NO₂ | None | Group 2B | Non-mutagenic | Chemical intermediate, contaminant |

| Vinyl carbamate | C₃H₅NO₂ | Vinyl group | Not classified | Mutagenic (metab.) | Research chemical |

| Ethyl N-hydroxycarbamate | C₃H₇NO₃ | N-hydroxy | Not classified | Weakly mutagenic | Metabolic studies |

| This compound | C₅H₈Br₃NO₃ | Tribromo-hydroxyethyl | Unknown | Unknown | Potential pesticide/antimicrobial |

Research Findings and Gaps

- Structural-Activity Relationships (SAR) : highlights that ethyl carbamate derivatives with hydrogen bond-accepting groups (e.g., methyl/ethyl carbamates) optimize antibiotic resistance-modifying activity. The tribromo-hydroxyethyl group in the target compound may disrupt such interactions, though experimental validation is needed.

- Metabolic Pathways: Unlike ethyl carbamate, the brominated analog’s metabolism is unclear.

- Comparative inferences rely on bromine’s general effects (e.g., increased molecular weight, altered reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.